Cas no 1780951-07-6 (1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)
1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole
- EN300-1848376
- 1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
- 1780951-07-6
-
- Inchi: 1S/C11H19N3/c1-9(2)14-11(5-7-13-14)8-10-4-3-6-12-10/h5,7,9-10,12H,3-4,6,8H2,1-2H3
- InChI Key: JCVZOAOEACRQQQ-UHFFFAOYSA-N
- SMILES: N1CCCC1CC1=CC=NN1C(C)C
Computed Properties
- Exact Mass: 193.157897619g/mol
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.8Ų
1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848376-0.05g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1848376-0.1g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1848376-0.25g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1848376-0.5g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1848376-1.0g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1848376-2.5g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1848376-5.0g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-1848376-10.0g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 10g |
$6697.0 | 2023-06-01 | ||
| Enamine | EN300-1848376-1g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1848376-5g |
1-(propan-2-yl)-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole |
1780951-07-6 | 5g |
$3065.0 | 2023-09-19 |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole
Introduction to 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole (CAS No. 1780951-07-6)
1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole, identified by its CAS number 1780951-07-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule features a pyrazole core substituted with a propyl group at the 1-position and a pyrrolidine moiety at the 5-position, linked via a methyl group. The structural configuration of this compound imparts unique electronic and steric properties, making it a promising candidate for various biological applications.
The pyrazole scaffold is well-documented for its broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of the pyrrolidin-2-ylmethyl group further modulates the pharmacophoric characteristics of the molecule, enhancing its potential as a lead compound in medicinal chemistry. Recent studies have highlighted the importance of such structural motifs in designing novel therapeutic agents capable of interacting with biological targets with high specificity and affinity.
In the context of contemporary drug development, 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole has been explored for its potential in modulating enzyme activity and receptor binding. The pyrazole ring, being part of many bioactive molecules, contributes to the compound's ability to engage with various pharmacological targets. Additionally, the propyl and pyrrolidine substituents introduce conformational flexibility, which can be exploited to optimize binding interactions with biological macromolecules.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their pharmacological potential. Molecular docking studies have been conducted to evaluate the binding affinity of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole to several key targets, including kinases and transcription factors. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and inflammation.
The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyrrolidine moiety necessitates specific synthetic strategies, often involving nucleophilic substitution or condensation reactions. Advances in synthetic methodologies have facilitated the efficient preparation of complex heterocyclic compounds like this one, enabling researchers to explore their biological significance more effectively.
Biological evaluation of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole has revealed promising preliminary results. In vitro assays have demonstrated its ability to interact with specific biological targets, suggesting potential therapeutic applications. For instance, studies indicate that this compound may exhibit inhibitory effects on certain kinases, which are critical in regulating cellular processes and are often dysregulated in disease states.
The structural features of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)methyl-1H-pyrazole also make it an attractive scaffold for further derivatization. By modifying substituents or introducing additional functional groups, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. Such modifications are essential in developing drug candidates that meet stringent criteria for clinical efficacy and safety.
The role of computational tools in drug discovery cannot be overstated. Virtual screening techniques have been employed to identify potential binding interactions between 1-(propan-2-yl)-5-(pyrrolidin-2-ylmethyl)-1H-pyrazole and target proteins. These studies provide valuable insights into how the compound may interact with biological systems at a molecular level, guiding experimental design and optimizing lead optimization efforts.
Future research directions may focus on exploring the mechanism of action of this compound and evaluating its efficacy in preclinical models. Understanding how it interacts with biological targets and modulates cellular processes will be crucial for translating these findings into clinical applications. Additionally, investigating its metabolic stability and toxicological profile will be essential steps in advancing it towards possible therapeutic use.
In conclusion, 1-(propan-2-ylyl)-5-(pyrrolidin--2-ylmethyl--)H--pyrazole (CAS No. 178095--07--6) represents a promising compound in pharmaceutical research due to its unique structural features and preliminary biological activity. Its exploration by synthetic chemists and biologists continues to contribute valuable insights into drug discovery efforts aimed at addressing unmet medical needs.
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